molecular formula C13H16O4 B6599200 2-{3-[(tert-butoxy)carbonyl]phenyl}acetic acid CAS No. 342624-55-9

2-{3-[(tert-butoxy)carbonyl]phenyl}acetic acid

Cat. No. B6599200
CAS RN: 342624-55-9
M. Wt: 236.26 g/mol
InChI Key: BPNNUFURMIUVRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[(tert-butoxy)carbonyl]phenyl}acetic acid, also known by its common abbreviation TBPA, is a carboxylic acid derived from phenylacetic acid. It is a colorless, crystalline solid with a melting point of 64-66°C and a boiling point of approximately 250°C. TBPA is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds. It is also used as a reagent in organic synthesis and as a catalyst in certain reactions.

Mechanism of Action

TBPA is an organic acid that acts as a proton donor, which means that it can donate protons to other molecules. This process is known as protonation and is responsible for the acidity of TBPA. The protonation of TBPA is reversible, meaning that it can also accept protons from other molecules. This process is known as deprotonation.
Biochemical and Physiological Effects
TBPA has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in fatty acid metabolism and to reduce the activity of certain enzymes involved in the breakdown of carbohydrates. It has also been shown to have an effect on the activity of certain hormones, including insulin, and to affect the expression of certain genes.

Advantages and Limitations for Lab Experiments

The use of TBPA in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is relatively stable in storage. Additionally, it is easily soluble in a variety of solvents, making it suitable for a wide range of applications. The main limitation of TBPA is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of TBPA. These include further research into its potential use as a catalyst in organic synthesis, its potential use as a drug delivery system, and its potential use in the synthesis of new pharmaceuticals. Additionally, further research into its effects on the activity of enzymes, hormones, and genes could lead to new insights into the regulation of these processes. Finally, research into its potential use as a reagent in the synthesis of complex molecules could lead to new ways of synthesizing compounds that are difficult to obtain using traditional methods.

Synthesis Methods

TBPA can be synthesized from phenylacetic acid by reacting the acid with tert-butyl bromide in the presence of sodium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of around 70°C. The resulting product is then purified by recrystallization.

Scientific Research Applications

TBPA has been used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, as a catalyst in organic synthesis, and in the study of enzyme kinetics. It has also been used in the study of the structure and function of proteins, as well as in the study of the structure and function of DNA and RNA.

properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-13(2,3)17-12(16)10-6-4-5-9(7-10)8-11(14)15/h4-7H,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNNUFURMIUVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC(=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(Tert-butoxy)carbonyl]phenyl}acetic acid

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